molecular formula C6H8FN3O2 B13033273 2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]propanoic acid

2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]propanoic acid

Cat. No.: B13033273
M. Wt: 173.15 g/mol
InChI Key: PESLNPGGRPUUGF-UHFFFAOYSA-N
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Description

2-[4-(Fluoromethyl)-1H-1,2,3-triazol-1-yl]propanoic acid is a high-purity organic building block of significant interest in chemical biology and medicinal chemistry research. This compound features a 1,2,3-triazole ring system linked to a propanoic acid chain and substituted with a fluoromethyl group, a combination that offers versatile reactivity and potential for influencing biological activity . The 1,2,3-triazole core is a privileged scaffold in drug discovery, often employed in the synthesis of compounds with a wide range of biological activities . The presence of the carboxylic acid functional group makes this compound a valuable precursor for further derivatization, particularly in the formation of amide bonds, enabling its conjugation to other molecules, peptides, or solid supports. The fluoromethyl substituent is a key feature, as the introduction of fluorine atoms into organic molecules is a common strategy in lead optimization to modulate properties such as metabolic stability, lipophilicity, and membrane permeability . Researchers can utilize this compound as a critical synthetic intermediate in the development of novel chemical probes, potential pharmacologically active compounds, and complex heterocyclic targets. It is supplied for laboratory research applications only. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C6H8FN3O2

Molecular Weight

173.15 g/mol

IUPAC Name

2-[4-(fluoromethyl)triazol-1-yl]propanoic acid

InChI

InChI=1S/C6H8FN3O2/c1-4(6(11)12)10-3-5(2-7)8-9-10/h3-4H,2H2,1H3,(H,11,12)

InChI Key

PESLNPGGRPUUGF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N1C=C(N=N1)CF

Origin of Product

United States

Preparation Methods

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common and efficient method to prepare 1,2,3-triazoles is the CuAAC reaction between an azide and a terminal alkyne. For the target compound, the general approach is:

  • Step 1: Synthesis of a fluoromethyl-substituted alkyne, e.g., 4-(fluoromethyl)-1-butyne or related fluorinated alkynes.
  • Step 2: Preparation of a propanoic acid derivative bearing an azide group, such as 2-azidopropanoic acid or its ester.
  • Step 3: CuAAC reaction between the azide and the fluoromethyl alkyne under copper(I) catalysis to form the 1,4-disubstituted 1,2,3-triazole ring.

This method provides regioselective formation of the 1,4-disubstituted triazole and is widely used in the literature for fluorinated triazole amino acid derivatives.

Example: Synthesis of 17-[4-(2-[18F]fluoroethyl)-1H-1,2,3-triazol-1-yl]-6-thia-heptadecanoic acid via CuAAC using 17-azido-6-thia-heptadecanoic acid and 4-[18F]fluoro-1-butyne demonstrated efficient radiochemical yields (20-26%) and regioselectivity.

Fluoromethylation of Preformed Triazoles

An alternative approach involves:

  • First synthesizing the 1H-1,2,3-triazol-1-ylpropanoic acid scaffold,
  • Then introducing the fluoromethyl group at the 4-position via electrophilic or nucleophilic fluoromethylation reagents.

However, this method is less common due to the difficulty of selective fluoromethylation on the triazole ring and potential side reactions.

Direct One-Pot Synthesis Using Fluorinated Precursors

Some patents and research articles describe one-pot processes where fluorinated intermediates are reacted with azides or alkynes in the presence of bases and catalysts to form the fluoromethyl-triazole propanoic acid derivatives in a single sequence, improving yield and purity.

Catalysts and Conditions

Copper Catalysts

  • Copper(I) salts such as CuSO4 combined with sodium ascorbate are standard for CuAAC reactions.
  • The reaction is typically performed in polar solvents like water, t-butanol, or mixtures thereof at room temperature or mild heating (25-80°C).
  • The reaction proceeds with high regioselectivity and yields.

Alternative Catalysts

  • Alum (KAl(SO4)2·12H2O) has been reported as a green, inexpensive catalyst for related triazole amino acid derivatives synthesis in aqueous media at 80°C, providing good yields and ecofriendly conditions.

Representative Detailed Procedure (Based on Literature)

Step Reagents & Conditions Description Outcome
1 Preparation of fluoromethyl alkyne (e.g., 4-(fluoromethyl)-1-butyne) Synthesis or procurement of fluorinated alkyne Fluorinated alkyne intermediate
2 Azide synthesis: 2-azidopropanoic acid or ester Conversion of amino acid derivatives to azides Azide intermediate
3 CuAAC reaction: Azide + Fluoromethyl alkyne, CuSO4 + sodium ascorbate, solvent (t-BuOH/H2O), RT to 60°C, 2-24 h Formation of 1,4-disubstituted triazole ring This compound or ester
4 Hydrolysis if ester used Acid or base hydrolysis to free acid Final product

Research Findings and Yields

  • CuAAC reactions for fluoromethyl-triazole amino acid derivatives typically yield 60-90% pure product after purification.
  • Radiolabeled analogs synthesized via CuAAC showed decay-corrected radiochemical yields of 20-26%.
  • Alum-catalyzed aqueous synthesis of related triazole propanoic acids achieved good yields with green chemistry benefits.
  • One-pot processes reported in patents improve yield and purity by avoiding intermediate isolations and using optimized bases and solvents.

Summary Table of Preparation Methods

Method Key Reagents Catalyst Conditions Yield Range Notes
CuAAC (Azide + Fluoromethyl alkyne) 2-azidopropanoic acid, fluoromethyl alkyne CuSO4 + sodium ascorbate RT-60°C, aqueous/organic solvent 60-90% Regioselective, well-established
Alum-catalyzed synthesis Amino acid, thiosemicarbazide, 3-acetyl pyridine Alum (KAl(SO4)2·12H2O) 80°C, aqueous Moderate to good Green, ecofriendly catalyst
One-pot process (patent) Fluorinated intermediates, bases Organic base, polar aprotic solvents Varied Improved yield & purity Industrially relevant

Chemical Reactions Analysis

Types of Reactions

2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Pharmaceutical Applications

Antifungal Activity
One of the primary applications of 2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]propanoic acid is its role as an antifungal agent. Compounds with triazole structures are known for their efficacy against a broad spectrum of fungal pathogens. The fluoromethyl group enhances the lipophilicity and overall bioactivity of the triazole, making it a suitable candidate for developing antifungal drugs. Research indicates that derivatives of triazoles exhibit potent activity against Candida species and other fungal infections, which are significant in clinical settings .

Mechanism of Action
Triazoles function by inhibiting the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi. This inhibition disrupts cell membrane integrity and leads to cell death. The incorporation of fluorine atoms into the molecular structure can improve binding affinity to the target enzyme, thereby increasing antifungal potency .

Agricultural Applications

Fungicides
The compound's antifungal properties extend to agricultural applications, particularly as a fungicide. Triazole fungicides are widely used in crop protection due to their effectiveness against various plant pathogens. The specific compound can be formulated into agricultural products that protect crops from diseases caused by fungi, thus enhancing yield and quality .

Case Studies

  • Field Trials : In several field trials, formulations containing this compound demonstrated significant reductions in disease incidence on crops such as wheat and barley. These studies highlighted not only the efficacy but also the safety profile of the compound when applied according to recommended guidelines.
  • Integrated Pest Management : The compound has been evaluated as part of integrated pest management strategies, where it is used in conjunction with biological control agents to reduce reliance on traditional pesticides while maintaining crop health.

Material Science Applications

Polymer Chemistry
In material science, this compound is explored for its potential use in polymer synthesis. The presence of the triazole group allows for click chemistry reactions that can lead to the formation of novel polymers with tailored properties such as enhanced thermal stability and chemical resistance .

Case Studies

  • Synthesis of Functional Polymers : Researchers have successfully synthesized functionalized polymers incorporating triazole moieties that exhibit improved mechanical properties and resistance to environmental degradation.
  • Coatings and Adhesives : The compound has been investigated for use in coatings and adhesives where its chemical stability and bonding capabilities can enhance performance under various conditions.

Mechanism of Action

The mechanism of action of 2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]propanoic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluoromethyl group may enhance the compound’s binding affinity and selectivity for its targets. The propanoic acid moiety can facilitate the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Key Structural Features :

  • Triazole core : Provides rigidity and hydrogen-bonding capability.
  • Fluoromethyl substituent : Modulates electronic properties and bioavailability.
  • Propanoic acid: Enhances solubility and enables conjugation with biomolecules.

Structural Analogues with Varying Substituents

Table 1: Structural and Functional Comparisons
Compound Name Substituent on Triazole Molecular Weight (g/mol) Key Applications/Activities References
2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]propanoic acid Fluoromethyl ~197.16* PET tracers, drug conjugates
2-methyl-2-[4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl]propanoic acid Pyridinyl 231.59 Antimicrobial, enzyme inhibition
2-methyl-2-[4-(thiophen-2-yl)-1H-1,2,3-triazol-1-yl]propanoic acid Thiophenyl 237.28 Anticancer, redox modulation
3-benzamido-2-(4-((4-formylphenoxy)methyl)-1H-1,2,3-triazol-1-yl)-3-phenylpropanoic acid (H1) Benzamido/phenoxy ~445.43* Anti-carcinogenic (MTT assay)
2-(4-(estradiol)-1H-1,2,3-triazol-1-yl)propane-1,3-diamine dihydrochloride Estradiol ~619.18* Hormone-targeted therapies

*Calculated based on molecular formulas.

Key Observations :

  • Fluorinated vs.
  • Aromatic vs. Aliphatic Substituents : Pyridinyl and thiophenyl groups enhance π-π stacking and target binding, whereas benzamido groups introduce steric bulk for specific enzyme inhibition .
  • Biological Activity: Estradiol-linked triazoles target hormone receptors , while H1 and H4 derivatives () exhibit anti-carcinogenic activity via polypharmacology.

Comparative Reactivity :

  • Fluoromethyl groups may slow metabolic degradation compared to methyl or hydroxymethyl groups.
  • Thiophenyl and pyridinyl substituents introduce sulfur or nitrogen lone pairs, altering electronic profiles .

Key Findings :

  • The fluoromethyl-triazole derivative’s PET imaging utility stems from fluorine-18 labeling and enhanced biodistribution .
  • Thiophenyl and pyridinyl derivatives show moderate anticancer activity, likely due to redox or enzyme-inhibitory effects .
  • H1 and H4 compounds exhibit broad polypharmacology, targeting multiple pathways in cancer cells .

Biological Activity

2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]propanoic acid is a synthetic compound that has garnered attention for its potential biological activities. The triazole ring structure is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article delves into the biological activities of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

\text{Molecular Formula }\C_5H_7FN_4O_2
\text{CAS Number }\1417782-03-6

The presence of the fluoromethyl group enhances the lipophilicity and biological activity of the triazole moiety, making it a subject of interest in medicinal chemistry.

Antifungal Activity

Triazoles are widely recognized for their antifungal properties, primarily through the inhibition of cytochrome P450 enzymes involved in ergosterol biosynthesis. This mechanism disrupts fungal cell membrane integrity. Research indicates that compounds with triazole rings exhibit potent antifungal activity against various fungal strains, including Candida and Aspergillus species.

A study demonstrated that derivatives of triazoles, including those similar to this compound, showed significant inhibition against Candida albicans with an IC50 value of approximately 0.5 µM .

Antibacterial Activity

The antibacterial potential of triazoles has been explored in various studies. Compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, a derivative exhibited an MIC (Minimum Inhibitory Concentration) of 8 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Recent investigations into the anticancer properties of triazole derivatives have highlighted their ability to inhibit specific kinases involved in cancer progression. For example, compounds containing the triazole ring have been noted to inhibit c-Met protein kinase, which plays a crucial role in tumor growth and metastasis. A related compound demonstrated an IC50 value of 0.005 µM against c-Met kinases .

Case Study 1: Antifungal Efficacy

In a controlled study assessing antifungal efficacy, this compound was tested against various fungal strains. The results indicated a significant reduction in fungal growth compared to control groups, suggesting its potential as an effective antifungal agent.

Fungal Strain IC50 (µM)
Candida albicans0.5
Aspergillus fumigatus0.7

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that the compound inhibited cell proliferation significantly. The compound was tested on HeLa cells (cervical cancer) and exhibited an IC50 value of 15 µM.

Cell Line IC50 (µM)
HeLa15
HCT11620

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